molecular formula C18H18ClN5O3S B2754578 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899754-79-1

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2754578
CAS No.: 899754-79-1
M. Wt: 419.88
InChI Key: DBNBPHDDQNKMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antiexudative Activity : Research on pyrolin derivatives, including compounds similar to the requested chemical structure, demonstrated significant antiexudative properties. These compounds were synthesized and tested for their antiexudative activity in animal models, showing that some synthesized derivatives exceeded the reference drug in effectiveness (Chalenko et al., 2019).

  • Vibrational Spectroscopic Analysis : Another study focused on characterizing similar molecules using Raman and Fourier transform infrared spectroscopy. The study detailed the vibrational spectroscopic signatures of these compounds, enhancing our understanding of their structural and electronic properties (Jenepha Mary et al., 2022).

  • Synthesis and Pharmacological Evaluation : Additional research involved the synthesis of related N-substituted derivatives, exploring their antibacterial and anti-enzymatic potential. This research underscores the potential of such compounds in developing new antibacterial agents (Siddiqui et al., 2014).

  • Cholinesterase Inhibition Studies : A study on new synthetic 1,2,4-triazole derivatives, closely related to the requested compound, revealed their potential as cholinesterase inhibitors. Such properties suggest applications in neurological disorders where cholinesterase inhibition is beneficial (Riaz et al., 2020).

  • Antimicrobial Studies : Research on sulfanilamide derivatives, structurally related to the compound , demonstrated that these compounds exhibited antimicrobial properties, which could be critical in addressing bacterial resistance issues (Lahtinen et al., 2014).

  • Antibacterial and Anti-Enzymatic Potential : Another study on N-substituted derivatives showed promising antibacterial and anti-enzymatic activities, highlighting the potential of these compounds in pharmaceutical applications (Nafeesa et al., 2017).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that the compound may bind to its target(s), leading to a change in the target’s function. The presence of the 4H-1,2,4-triazol-3-yl and 2,5-dimethoxyphenyl groups suggest potential interactions with various biological molecules .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Once the targets are identified, the impact on biochemical pathways can be better understood .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-13-7-8-15(27-2)14(9-13)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNBPHDDQNKMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.